molecular formula C21H16ClF3N8 B10949736 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949736
M. Wt: 472.9 g/mol
InChI Key: KXMVTLYMFOLNSP-UHFFFAOYSA-N
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Description

2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure combining pyrazole, triazole, and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole, triazole, and pyrimidine derivatives .

Scientific Research Applications

2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16ClF3N8

Molecular Weight

472.9 g/mol

IUPAC Name

4-[2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H16ClF3N8/c22-16-17(12-6-7-12)31(30-18(16)21(23,24)25)9-8-15-28-20-14-10-27-33(13-4-2-1-3-5-13)19(14)26-11-32(20)29-15/h1-5,10-12H,6-9H2

InChI Key

KXMVTLYMFOLNSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C(F)(F)F)Cl

Origin of Product

United States

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